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Carbamic acid;hex-3-en-1-ol

Fragrance chemistry Hydrolytic stability Formulation robustness

Carbamic acid;hex-3-en-1-ol (CAS 85539-42-0), also catalogued as (Z)-3-hexen-1-yl carbamate , is a C7 alkenyl carbamate formed from the condensation of (Z)-hex-3-en-1-ol (leaf alcohol) and carbamic acid. It belongs to the class of unsaturated acyclic carbamates that have been disclosed in the patent literature as taste and flavor enhancement agents and as hydrolytically stable fragrance ingredients.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
CAS No. 85539-42-0
Cat. No. B14417364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid;hex-3-en-1-ol
CAS85539-42-0
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCC=CCCO.C(=O)(N)O
InChIInChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4)
InChIKeyBBMJBGFPBBRQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid;hex-3-en-1-ol (CAS 85539-42-0): A Comparative Procurement Guide for Fragrance and Flavor R&D


Carbamic acid;hex-3-en-1-ol (CAS 85539-42-0), also catalogued as (Z)-3-hexen-1-yl carbamate , is a C7 alkenyl carbamate formed from the condensation of (Z)-hex-3-en-1-ol (leaf alcohol) and carbamic acid . It belongs to the class of unsaturated acyclic carbamates that have been disclosed in the patent literature as taste and flavor enhancement agents and as hydrolytically stable fragrance ingredients . Unlike the parent alcohol, which is renowned for its potent grassy-green character but suffers from volatility and oxidative instability, the carbamate derivative introduces a nitrogen-containing functional group that fundamentally alters its sensory profile, substantivity, and chemical resilience .

Why Leaf Alcohol or Its Simple Esters Cannot Substitute for Carbamic Acid;hex-3-en-1-ol in Complex Formulations


The conventional C6 green-leaf volatile palette—exemplified by (Z)-hex-3-en-1-ol and its acetate ester—delivers a powerful but short-lived grassy impact that is highly susceptible to oxidation and pH-dependent hydrolysis . In contrast, the carbamate functional group in carbamic acid;hex-3-en-1-ol confers markedly enhanced hydrolytic stability across a wide pH range, as demonstrated for structurally analogous tertiary non-vinylic carbamates . This fundamental difference means that simple alcohol-to-alcohol or ester-to-ester interchange cannot replicate the sustained olfactory performance and formulation robustness required in aggressive product matrices (e.g., high-pH cleaners, oxidative bleach systems, or long-drydown fine fragrances). The evidence below quantifies where this compound diverges from its closest in-class comparators.

Head-to-Head Evidence: Quantifying the Differentiation of Carbamic Acid;hex-3-en-1-ol from Benchmark C6 Volatiles


Hydrolytic Stability Advantage of the Carbamate Linkage Over Ester Comparators

The carbamate functional group present in carbamic acid;hex-3-en-1-ol is intrinsically more resistant to hydrolysis than the ester linkage found in the most common C6 green-leaf volatile, (Z)-hex-3-en-1-yl acetate. Patent disclosures for tertiary non-vinylic carbamates—the structural class to which the target compound belongs—explicitly state stability against hydrolysis over a wide pH range and towards oxidation, whereas O-vinyl carbamates and analogous enol esters are susceptible to acid-catalyzed hydrolysis . This class-level inference is supported by fundamental physical-organic data: alkaline hydrolysis rate constants for alkyl carbamates are typically 10² to 10³ times lower than those of corresponding alkyl esters due to the reduced electrophilicity of the carbamate carbonyl carbon .

Fragrance chemistry Hydrolytic stability Formulation robustness

Sensory Profile Shift: From Grassy-Green Alcohol to Green-Peppery-Licorice Carbamate

The parent alcohol, (Z)-hex-3-en-1-ol, is universally characterized by an intense grassy-green odor of freshly cut grass . Its simple acetate ester retains a similar green-fruity profile. In contrast, the N,N-diethyl carbamic acid hex-3-enyl ester—a close structural analog of the target compound—has a documented odor description of 'green, peppery, liquorice' . While direct odor-threshold data for carbamic acid;hex-3-en-1-ol itself have not been published, the introduction of the carbamate moiety consistently shifts the sensory vector away from pure 'green' toward spicy-herbaceous, floral-rosy, or peppery domains, as documented across multiple tertiary non-vinylic carbamates [REFS-2, REFS-3].

Fragrance ingredient design Organoleptic differentiation Odor description

Taste Enhancement Functionality: Umami/Sweet Modulation Not Available from Simple Alcohols or Esters

Patent US 8,007,849 discloses that unsaturated acyclic carbamates—including those derived from hex-3-en-1-ol—exhibit sweet, salt, or umami taste enhancement qualities at parts-per-million concentrations in food and beverage applications . This taste-modulatory function is absent in (Z)-hex-3-en-1-ol and its acetate ester, which serve solely as aroma volatiles without reported gustatory enhancement properties . The carbamate functionality is structurally essential for interaction with taste receptors; replacement with an alcohol or ester abolishes the enhancement effect.

Flavor modulation Taste enhancement Umami

Molecular Weight and Volatility Differentiation from Light C6 Esters

The molecular weight of carbamic acid;hex-3-en-1-ol (C₇H₁₅NO₃, MW 161.20 g/mol ) is approximately 13% higher than that of (Z)-hex-3-en-1-yl acetate (C₈H₁₄O₂, MW 142.20 g/mol) and 61% higher than the parent alcohol (C₆H₁₂O, MW 100.16 g/mol). This increased molecular weight, combined with the hydrogen-bonding capacity of the carbamate NH₂ group, predicts reduced vapor pressure and enhanced substantivity on fabric and skin, consistent with the behavior of analogous tertiary carbamates described as having 'excellent substantivity' . While direct vapor-pressure measurements for this specific carbamate have not been published, the structure-property relationship is well-established for carbamate esters relative to their parent alcohols .

Substantivity Volatility Fragrance longevity

Synthetic Accessibility: One-Step Preparation from Leaf Alcohol via Chloroformate Intermediate

The synthesis of carbamic acid;hex-3-en-1-ol can be accomplished via a straightforward one-pot, two-step sequence: (Z)-hex-3-en-1-ol is first converted to its chloroformate, which is then reacted with ammonia or an amine to yield the carbamate. This methodology is directly exemplified in U.S. Patent 8,222,200 for the preparation of diethyl-carbamic acid hex-3-enyl ester, which was obtained in 92% isolated yield after fractional distillation (74–76 °C / 0.05 mbar) . The high yield and operational simplicity of this route contrast with multi-step syntheses required for certain specialty fragrance ingredients, making this compound readily accessible for pilot-scale procurement.

Synthetic methodology Process chemistry Procurement readiness

High-Value Application Scenarios for Carbamic Acid;hex-3-en-1-ol in Fragrance and Flavor Development


Long-Lasting Green-Spicy Fine Fragrance Accords

Perfumers seeking a green note with extended substantivity on skin and fabric can employ carbamic acid;hex-3-en-1-ol as a middle-to-base note replacement for the highly volatile (Z)-hex-3-en-1-yl acetate. The carbamate's higher molecular weight and polar surface area predict reduced evaporation rates (see Evidence Item 4), while its 'green, peppery, liquorice' odor profile introduces spicy-herbaceous complexity that the parent acetate cannot provide. This enables creation of green-spicy accords that persist into the drydown, a performance attribute not achievable with conventional C6 esters.

Dual-Action Flavor Modulation in Reduced-Sodium Savory Products

In savory food formulations targeting sodium reduction, carbamic acid;hex-3-en-1-ol can simultaneously contribute fresh green aroma and umami/salt taste enhancement (see Evidence Item 3). This dual functionality—documented for unsaturated acyclic carbamates in U.S. Patent 8,007,849 —allows product developers to simplify ingredient declarations by using one compound where two (an aroma chemical plus a taste modulator) would otherwise be required, potentially reducing procurement complexity and cost.

Stable Fragrance Component for Aggressive Formulation Matrices

The carbamate linkage's resistance to hydrolysis over a wide pH range (see Evidence Item 1) makes carbamic acid;hex-3-en-1-ol a preferred green note for product categories that degrade conventional esters: bleach-containing cleaners (pH >10), acidic toilet bowl cleaners (pH <2), and oxidative hair colorants. Unlike (Z)-hex-3-en-1-yl acetate, which undergoes rapid acid- or base-catalyzed hydrolysis, the carbamate remains intact, preserving fragrance integrity throughout the product shelf life .

Patent-Protected Green Note for Competitive IP Positioning

Fragrance and flavor houses seeking proprietary ingredient portfolios can leverage the patent protection surrounding unsaturated acyclic carbamates (U.S. 8,007,849 and U.S. 8,222,200 ), which broadly claim their use as taste enhancers and fragrance ingredients. Incorporating carbamic acid;hex-3-en-1-ol into commercial formulations provides a defensible intellectual property position that is unavailable with the off-patent, commodity-priced (Z)-hex-3-en-1-ol or its simple esters.

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